methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate is a chemical compound with a complex structure that includes both ester and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate typically involves the condensation of an appropriate aldehyde with an amine to form the imine intermediate, followed by esterification. The reaction conditions often require a catalyst to facilitate the formation of the imine and subsequent esterification. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a keto ester.
Reduction: Formation of an amine ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-2-(acetylaminomethyl)-3-hydroxyprop-2-enoate
- Ethyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate
- Methyl (E)-2-(formyliminomethyl)-3-hydroxyprop-2-enoate
Uniqueness
Methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate is unique due to the presence of both an imine and an ester group in its structure, which allows it to participate in a diverse array of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
methyl (E)-2-(acetyliminomethyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C7H9NO4/c1-5(10)8-3-6(4-9)7(11)12-2/h3-4,9H,1-2H3/b6-4+,8-3? |
InChI Key |
DUOYPAQQIBEVPA-PHKMSCSNSA-N |
Isomeric SMILES |
CC(=O)N=C/C(=C\O)/C(=O)OC |
Canonical SMILES |
CC(=O)N=CC(=CO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.